molecular formula C14H17NO B263513 N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide

N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide

Cat. No. B263513
M. Wt: 215.29 g/mol
InChI Key: NKADKNHXAMMVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been found to have a wide range of effects on the human body.

Mechanism of Action

N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. These receptors are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. When N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide binds to these receptors, it produces a range of effects, including alterations in mood, perception, and cognition.
Biochemical and Physiological Effects:
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide has been found to have a wide range of effects on the human body, including alterations in mood, perception, and cognition. It has also been found to have analgesic, anti-inflammatory, and anti-emetic properties. However, the long-term effects of N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide on the human body are not well understood, and further research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of cannabinoids on the human body in a more controlled and precise manner. However, one of the limitations of N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide is its potential for abuse and misuse, which can make it difficult to conduct research in certain settings.

Future Directions

There are many potential future directions for research on N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide and other synthetic cannabinoids. One area of interest is the development of new cannabinoid-based drugs for the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy. Another area of interest is the development of new methods for synthesizing and studying synthetic cannabinoids, which could lead to new insights into their mechanisms of action and potential therapeutic applications. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the human body, particularly in the context of chronic use and abuse.

Synthesis Methods

N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide is typically synthesized using a multi-step process that involves the condensation of 2-methylphenylacetonitrile with cyclohexanone to form 2-methyl-3-cyclohexen-1-one. This intermediate is then reacted with hydroxylamine to form the oxime, which is then reduced to the amine using lithium aluminum hydride. Finally, the amine is acylated with 3-cyclohexene-1-carboxylic acid chloride to form N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide.

Scientific Research Applications

N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide has been widely used in scientific research to study the effects of cannabinoids on the human body. It has been found to have a wide range of effects, including analgesic, anti-inflammatory, and anti-emetic properties. It has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy.

properties

Product Name

N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C14H17NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-3,5-7,10,12H,4,8-9H2,1H3,(H,15,16)

InChI Key

NKADKNHXAMMVBX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2CCC=CC2

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCC=CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.